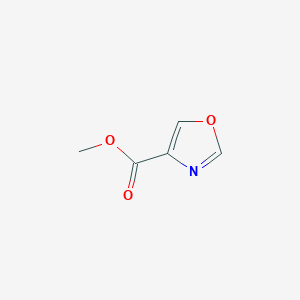

4-Metil oxazolcarboxilato

Descripción general

Descripción

Methyl oxazole-4-carboxylate (MOC) is a synthetic compound that has been extensively studied for its various applications in the scientific field. This compound has been found to have a wide range of applications, from being used as a reagent in organic synthesis to its potential use in biochemistry and physiology.

Aplicaciones Científicas De Investigación

Actividad antimicrobiana

El 4-Metil oxazolcarboxilato y sus derivados se han evaluado por sus propiedades antimicrobianas. En particular, la macrooxazola A exhibió una actividad antimicrobiana de débil a moderada contra un panel de bacterias y hongos. Además, las macrocidinas conocidas (compuestos 5 y 6) también demostraron una actividad similar .

Efectos citotóxicos

La mezcla de los compuestos 2 y 4 (en una proporción de 1:2) mostró una débil actividad citotóxica contra las líneas celulares cancerosas probadas, con una IC50 de 23 µg/mL. Esto sugiere posibles aplicaciones en la investigación del cáncer .

Propiedades anti-biopelícula

Los derivados del this compound interfirieron con la formación de biopelículas en Staphylococcus aureus. Específicamente:

- Los compuestos 5 y 6 exhibieron una actividad moderada contra la biopelícula preformada de S. aureus, con porcentajes de inhibición del 75% y 73% a la misma concentración .

Elucidación y síntesis de la estructura

La estructura de la macrocidina Z (compuesto 6) se aclaró mediante síntesis total. La espectrometría de masas de alta resolución (HR-MS) y la espectroscopia de resonancia magnética nuclear (RMN) fueron instrumentales en la elucidación de las estructuras de estos compuestos .

En resumen, el this compound y sus derivados son prometedores en la investigación antimicrobiana, los estudios de citotoxicidad y la lucha contra la formación de biopelículas. Los investigadores continúan explorando sus posibles aplicaciones en varios campos . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar!

Mecanismo De Acción

Target of Action

Methyl oxazole-4-carboxylate is a type of oxazole derivative . Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and anti-biofilm activities . .

Mode of Action

It is known that oxazole derivatives can interact with various biological targets based on their chemical diversity . The specific interactions between Methyl oxazole-4-carboxylate and its targets, as well as the resulting changes, are areas for future research.

Biochemical Pathways

Oxazole derivatives are known to interfere with various biological processes, but the exact pathways and downstream effects of Methyl oxazole-4-carboxylate remain to be elucidated .

Result of Action

Some oxazole derivatives have been found to exhibit antimicrobial, cytotoxic, and anti-biofilm activities . The specific effects of Methyl oxazole-4-carboxylate on molecular and cellular levels are areas for future investigation.

Safety and Hazards

Direcciones Futuras

Oxazole and its derivatives, including “Methyl oxazole-4-carboxylate”, have gained strong interest in recent times due to their increasing importance in the field of medicinal chemistry . Their widespread useful biological activities have attracted the attention of chemical and pharmacological communities in their search for new lead compounds .

Análisis Bioquímico

Cellular Effects

Methyl oxazole-4-carboxylate has been found to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl oxazole-4-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl oxazole-4-carboxylate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl oxazole-4-carboxylate vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Methyl oxazole-4-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Methyl oxazole-4-carboxylate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

methyl 1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSAEGOONAZWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627301 | |

| Record name | Methyl 1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170487-38-4 | |

| Record name | 4-Oxazolecarboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170487-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

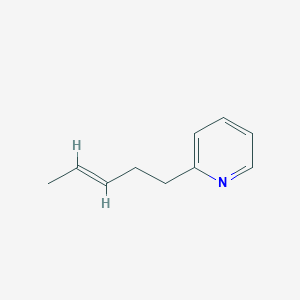

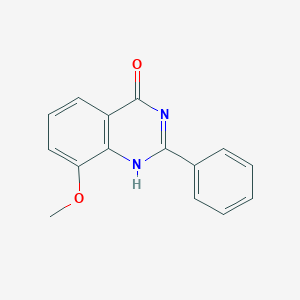

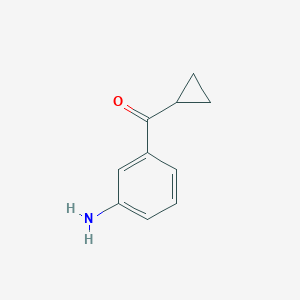

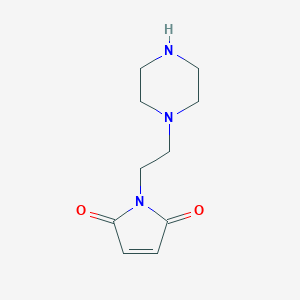

Feasible Synthetic Routes

Q1: What is a novel synthetic route for producing methyl oxazole-4-carboxylate described in the research?

A1: The research presents a novel method for synthesizing methyl oxazole-4-carboxylate through a controlled isomerization process. Specifically, 4-formyl-5-methoxyisoxazoles are treated with Fe(II) catalyst in dioxane at 105°C, leading to the formation of methyl oxazole-4-carboxylate in good yields []. This reaction proceeds through a domino isoxazole-azirine-oxazole isomerization pathway.

Q2: How do the reaction conditions influence the formation of methyl oxazole-4-carboxylate versus other possible products?

A2: The research highlights the crucial role of reaction conditions in controlling the product outcome. While Fe(II) catalysis at 105°C in dioxane favors methyl oxazole-4-carboxylate formation from 4-formyl-5-methoxyisoxazoles, milder conditions (50°C in MeCN) lead to transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. These azirines can then be selectively converted to either isoxazoles (under catalytic conditions) or oxazoles (via non-catalytic thermolysis at higher temperatures) []. Therefore, careful control over temperature and solvent is critical for selective synthesis of the desired product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)

![2-[Benzoyl(butyl)amino]propanoic acid](/img/structure/B63214.png)